molecular formula C21H30O3 B1210225 Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-

Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-

Cat. No. B1210225
M. Wt: 330.5 g/mol
InChI Key: CKWZZMAZBSXPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)- is a natural product found in Vouacapoua pallidior and Mezoneuron benthamianum with data available.

Scientific Research Applications

Structural Analysis and Properties

  • The derivative 6a,7-Dihydroxyvouacapan-17-oic Acid, a compound structurally related to Phenanthro[3,2-b]furan-4-carboxylic acid, has been studied for its anti-inflammatory and analgesic activities. Its crystal structure reveals chair conformations in some rings and a half-chair conformation in the ring fused to furan, stabilized by intermolecular hydrogen bonds (Ruggiero et al., 1997).

  • Another study on Absolute Configuration of Vouacapen-5α-ol, a similar derivative, describes the isolation of cassane furanoditerpene from Caesalpinia pulcherrima. This molecule has four-fused rings including three cyclohexane rings and one furan ring, providing insights into the structural diversity of Phenanthro[3,2-b]furan derivatives (Fun et al., 2010).

Chemical Synthesis and Modifications

  • A synthesis study describes the creation of the cis-3a,8b-dihydrofuro[3,2-b]benzofuran-2(3H)-one ring system, demonstrating the versatility and potential for chemical modification of phenanthro[3,2-b]furan derivatives (Brimble et al., 1989).

  • The synthesis of phenanthro[1,2-b]furan-10,11-dione, a core nucleus present in certain diterpenoids, was achieved starting from 2-bromo-3,4-dihydro-1-naphthaldehyde. This showcases the potential for creating complex phenanthro[3,2-b]furan structures through detailed synthetic routes (Shaik & Kar, 2009).

Photolysis and Protection Group Studies

  • The study of 2-hydroxy-1,2,2-triphenylethanone esters of carboxylic acids, including phenanthro[3,2-b]furan derivatives, highlights their use as photolabile protecting groups. This research contributes to understanding how these derivatives can be utilized in light-sensitive chemical processes (Ashraf et al., 2007).

Biological Activity and Potential Applications

  • A novel phenanthro[2,3-b]furan from Pleione bulbocodioides was isolated and its structure elucidated. Such studies are critical in exploring the biological activities and potential applications of these compounds in various fields, including pharmacology (Liu et al., 2007).

properties

Product Name

Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

methyl 4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylate

InChI

InChI=1S/C21H30O3/c1-13-14-6-7-18-20(2,9-5-10-21(18,3)19(22)23-4)16(14)12-17-15(13)8-11-24-17/h8,11,13-14,16,18H,5-7,9-10,12H2,1-4H3

InChI Key

CKWZZMAZBSXPHZ-UHFFFAOYSA-N

SMILES

CC1C2CCC3C(C2CC4=C1C=CO4)(CCCC3(C)C(=O)OC)C

Canonical SMILES

CC1C2CCC3C(C2CC4=C1C=CO4)(CCCC3(C)C(=O)OC)C

synonyms

deoxycaesaldekarin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-
Reactant of Route 3
Reactant of Route 3
Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-
Reactant of Route 4
Reactant of Route 4
Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-
Reactant of Route 5
Reactant of Route 5
Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-
Reactant of Route 6
Reactant of Route 6
Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-

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